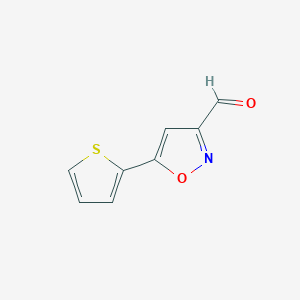

5-Thiophen-2-yl-isoxazole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICENILRKNUKRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380174 | |

| Record name | 5-(Thiophen-2-yl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-11-8 | |

| Record name | 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465514-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-2-yl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thiophen-2-yl-isoxazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the 1,3-dipolar cycloaddition of a thiophene-derived nitrile oxide with propargyl alcohol, followed by a selective oxidation to yield the target aldehyde.

This document furnishes detailed experimental protocols, quantitative data for each synthetic step, and visual representations of the synthetic workflow to facilitate replication and further investigation by researchers in the field.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in two key stages:

-

Formation of the Isoxazole Core: A [3+2] cycloaddition reaction between in situ generated thiophene-2-carbonitrile oxide and propargyl alcohol affords the intermediate, (5-(thiophen-2-yl)isoxazol-3-yl)methanol. This reaction is a highly efficient method for constructing the 3,5-disubstituted isoxazole ring system.

-

Oxidation to the Aldehyde: The benzylic-type alcohol of the intermediate is then selectively oxidized to the corresponding carbaldehyde using a mild and efficient oxidation protocol, yielding the final product.

The overall synthetic transformation is depicted in the workflow diagram below.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with the expected quantitative data.

Step 1: Synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methanol

This step involves the formation of the isoxazole ring via a 1,3-dipolar cycloaddition reaction. The precursor, thiophene-2-carboxaldehyde oxime, is first prepared from thiophene-2-carboxaldehyde. The nitrile oxide is then generated in situ and trapped by propargyl alcohol.

2.1. Preparation of Thiophene-2-carboxaldehyde Oxime

A widely used method for the synthesis of thiophene-2-carboxaldehyde oxime involves the reaction of thiophene-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base.[1]

-

Protocol: To a solution of thiophene-2-carboxaldehyde (1.0 eq) in a mixture of ethanol and water, hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) are added. The mixture is heated at reflux (60-80°C) for 2-4 hours. After cooling, the product is isolated by filtration and can be recrystallized from a suitable solvent.

| Parameter | Value | Reference |

| Starting Material | Thiophene-2-carboxaldehyde | [1] |

| Reagents | Hydroxylamine hydrochloride, Sodium acetate | [1] |

| Solvent | Ethanol/Water | [1] |

| Reaction Temperature | 60-80°C | [1] |

| Reaction Time | 2-4 hours | [1] |

| Typical Yield | 57-88% | [1] |

2.2. 1,3-Dipolar Cycloaddition to (5-(Thiophen-2-yl)isoxazol-3-yl)methanol

The following protocol is adapted from a similar synthesis of (3-para-tolyl-isoxazol-5-yl)methanol.[2]

-

Protocol: In a two-necked flask equipped with a magnetic stirrer and a dropping funnel, thiophene-2-carboxaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) are dissolved in carbon tetrachloride. An aqueous solution of sodium hypochlorite (5%, 1.5 eq) is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to 70°C and stirred for 48 hours. After completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

| Parameter | Value (Analogous Reaction) | Reference |

| Starting Material | Thiophene-2-carboxaldehyde Oxime | [2] |

| Reagent | Propargyl Alcohol, Sodium Hypochlorite (5%) | [2] |

| Solvent | Carbon Tetrachloride | [2] |

| Reaction Temperature | 70°C | [2] |

| Reaction Time | 48 hours | [2] |

| Typical Yield | ~97% | [2] |

| Melting Point | 97°C | [2] |

Characterization Data for (3-para-tolyl-isoxazol-5-yl)methanol (Analogous Compound)[2]:

-

¹H-NMR (400 MHz, DMSO-d6): δ 7.90–7.71 (m, 2H, ArH), 7.70 (s, 1H, ArH), 7.62 (dd, J = 7.8, 1.2 Hz, 1H, ArH), 7.59–7.51 (m, 3H, ArH), 7.25 (d, J = 7.7 Hz, 1H, ArH), 6.75 (s, 1H, isoxazole-H), 3.89 (s, 1H, OH), 3.65 (t, 2H, CH2), 3.08 (t, 2H, CH2), 2.45 (s, 3H, CH3).

-

¹³C-NMR (100 MHz, DMSO-d6): δ 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7.

Step 2: Oxidation of (5-(Thiophen-2-yl)isoxazol-3-yl)methanol to this compound

The Pinnick oxidation is a mild and selective method for the oxidation of aldehydes, which is particularly suitable for substrates containing sensitive functional groups like thiophenes. The following protocol is based on the oxidation of a similar heteroaromatic alcohol.[3]

-

Protocol: In a round-bottom flask, (5-(thiophen-2-yl)isoxazol-3-yl)methanol (1.0 eq) is dissolved in a 2:1 mixture of tert-butanol and water. To this solution, 2-methyl-2-butene (4.0 eq) and sodium dihydrogen phosphate monohydrate (1.2 eq) are added. The mixture is cooled in an ice bath, and sodium chlorite (80% technical grade, 1.5 eq) is added portion-wise, maintaining the temperature below 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with a saturated aqueous solution of sodium sulfite. The tert-butanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

| Parameter | Value | Reference |

| Starting Material | (5-(Thiophen-2-yl)isoxazol-3-yl)methanol | [3] |

| Reagents | Sodium chlorite, 2-Methyl-2-butene, NaH₂PO₄ | [3] |

| Solvent | tert-Butanol/Water (2:1) | [3] |

| Reaction Temperature | 0°C to Room Temperature | [3] |

| Reaction Time | 2-4 hours | [3] |

| Typical Yield | High (expected) | [3] |

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂S | PubChem |

| Molecular Weight | 179.20 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

Alternative Synthetic Route: Vilsmeier-Haack Formylation

An alternative approach to the target molecule is the direct formylation of a 5-(thiophen-2-yl)isoxazole precursor using the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.

While this method is potentially more direct, the regioselectivity of the formylation on the isoxazole ring would need to be carefully controlled to favor substitution at the C3 position. The electron-withdrawing nature of the isoxazole ring might necessitate harsh reaction conditions, which could lead to side reactions on the thiophene moiety.

Conclusion

The presented two-step synthetic route, involving a 1,3-dipolar cycloaddition followed by a Pinnick oxidation, offers a reliable and high-yielding pathway to this compound. The detailed protocols and compiled data in this guide are intended to provide researchers with the necessary information to successfully synthesize this valuable compound for applications in drug discovery and materials science. The alternative Vilsmeier-Haack approach, while conceptually simpler, may present challenges in regioselectivity and requires further investigation for optimization.

References

An In-depth Technical Guide to 5-Thiophen-2-yl-isoxazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Structure and Identifiers

This compound is a heterocyclic organic compound featuring a central isoxazole ring substituted with a thiophene group at the 5-position and a carbaldehyde (formyl) group at the 3-position.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Reference |

| Molecular Formula | C8H5NO2S | [1] |

| Molecular Weight | 179.20 g/mol | [2] |

| IUPAC Name | 5-(thiophen-2-yl)-1,2-oxazole-3-carbaldehyde | [1] |

| SMILES | O=Cc1cc(on1)-c2cccs2 | [1] |

| InChI | InChI=1S/C8H5NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-5H | [1] |

| InChIKey | ICENILRKNUKRPB-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [2] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical and Spectral Data

While specific experimental spectral data for this compound is not widely available in the cited literature, predicted data and characteristics of similar compounds are summarized below.

Table 2: Predicted Physicochemical and Spectral Properties

| Property | Predicted Value/Characteristic | Reference |

| XlogP | 1.5 | [1] |

| Monoisotopic Mass | 179.0041 Da | [1] |

| Predicted [M+H]+ | 180.01138 m/z | [1] |

| Predicted 1H NMR | Aldehyde proton (CHO): ~9.9-10.1 ppm; Thiophene and isoxazole ring protons: ~7.0-8.5 ppm. | Based on similar structures[3] |

| Predicted 13C NMR | Carbonyl carbon (C=O): ~180-190 ppm; Aromatic carbons: ~110-160 ppm. | Based on similar structures[3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A plausible synthesis could involve the reaction of thiophene-2-carboxaldehyde oxime with an appropriate three-carbon building block that can be subsequently converted to the aldehyde functionality. A more direct approach would be the cycloaddition of a thiophene-containing nitrile oxide with a suitable acetylene derivative bearing a protected aldehyde group.

Experimental Protocol: A Plausible [3+2] Cycloaddition Approach

This protocol is a hypothetical procedure based on general methods for isoxazole synthesis.[4][5][6]

Step 1: Generation of Thiophene-2-carbonitrile oxide

-

To a solution of thiophene-2-carboxaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane or THF, add a mild oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite in the presence of a base (e.g., triethylamine) at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the formation of the nitrile oxide by thin-layer chromatography (TLC).

Step 2: Cycloaddition with an Acetaldehyde Equivalent

-

To the in-situ generated thiophene-2-carbonitrile oxide, add propargyl aldehyde diethyl acetal (1.1 equivalents).

-

Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC.

Step 3: Deprotection of the Aldehyde

-

Upon completion of the cycloaddition, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., 1M HCl).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

Step 4: Work-up and Purification

-

Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Synthetic Workflow Diagram

Caption: A plausible workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The isoxazole ring is a well-established pharmacophore found in numerous FDA-approved drugs.[7] Similarly, thiophene derivatives exhibit a wide range of biological activities. The combination of these two heterocycles in a single molecule makes this compound a compound of significant interest for drug discovery.

While specific biological data for the title compound is limited, research on closely related 5-(thiophen-2-yl)isoxazoles has identified them as promising anti-breast cancer agents.[8][9] These studies suggest that the 5-(thiophen-2-yl)isoxazole scaffold can exhibit potent and selective cytotoxicity against cancer cell lines.

Potential Mechanism of Action: Estrogen Receptor α (ERα) Antagonism

In silico and in vitro studies on certain 5-(thiophen-2-yl)isoxazole derivatives have indicated that they may exert their anti-cancer effects by acting as antagonists of the estrogen receptor alpha (ERα).[8][9] ERα is a key driver in the proliferation of a significant portion of breast cancers.

Proposed Signaling Pathway

Caption: A proposed signaling pathway for the anti-cancer activity of 5-(thiophen-2-yl)isoxazole derivatives.

It is important to note that while this provides a potential avenue for the biological activity of this compound, experimental validation for this specific compound is required. The aldehyde functionality at the 3-position could influence its binding affinity and overall activity compared to other derivatives.

Summary and Future Directions

This compound is a structurally interesting heterocyclic compound with potential for further investigation in medicinal chemistry. The presence of both the isoxazole and thiophene moieties suggests a likelihood of biological activity. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full spectral characterization (NMR, MS, IR).

-

Biological Screening: Evaluation of the compound's activity against a panel of cancer cell lines, particularly those that are ERα-positive.

-

Mechanism of Action Studies: If activity is confirmed, detailed studies to elucidate the precise molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand the role of the carbaldehyde group and other structural features in determining biological activity.

This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this compound.

References

- 1. PubChemLite - this compound (C8H5NO2S) [pubchemlite.lcsb.uni.lu]

- 2. 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Thiophen-2-yl-isoxazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a heterocyclic compound featuring a thiophene ring linked to an isoxazole core, which is further functionalized with a carbaldehyde group. The isoxazole moiety is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiophene ring, another biologically significant heterocycle, can modulate the pharmacological profile of the molecule.[3] Thiophene-containing isoxazoles have shown promise as potential antimicrobial and anticancer agents.[1][4] This technical guide provides an overview of the available spectroscopic data, a detailed plausible synthesis protocol, and a visualization of the synthetic workflow for this compound.

Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.01138 |

| [M+Na]⁺ | 201.99332 |

| [M-H]⁻ | 177.99682 |

| [M+NH₄]⁺ | 197.03792 |

| [M+K]⁺ | 217.96726 |

| [M]⁺ | 179.00355 |

| Data sourced from PubChem. |

Note on Other Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not available, analogous structures have been characterized. For a similar compound, 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one, the proton of the thiophene ring and the vinyl proton appear in the aromatic region of the ¹H NMR spectrum, and the methyl group appears in the aliphatic region.[6]

-

Infrared (IR) Spectroscopy: For related isoxazole structures, characteristic peaks include C=N stretching and N-O stretching vibrations.[7] The IR spectrum of the precursor, thiophene-2-carbaldehyde, shows a strong carbonyl (C=O) stretching band around 1665 cm⁻¹.[8]

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis of this compound can be constructed based on established methods for the synthesis of isoxazole derivatives, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[9][10]

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from thiophene-2-carbaldehyde.

Step 1: Synthesis of Thiophene-2-carbaldehyde oxime

-

To a solution of thiophene-2-carbaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain thiophene-2-carbaldehyde oxime.

Step 2: 1,3-Dipolar Cycloaddition to form this compound

-

Dissolve the thiophene-2-carbaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add an oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), to generate the corresponding nitrile oxide in situ.

-

To this mixture, add a suitable dipolarophile, which in this case would be propynal (propiolaldehyde) (1.1 equivalents).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Mandatory Visualization

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Potential Biological Signaling Pathways

While a specific signaling pathway for this compound has not been elucidated, derivatives of thiophene-isoxazole have been investigated for their potential as anticancer agents.[3] Some isoxazole-containing compounds have been shown to inhibit enzymes such as cyclooxygenase (COX).[11] Further research is required to determine the precise mechanism of action and any associated signaling pathways for this particular compound. The general antimicrobial activity of isoxazole derivatives suggests possible interference with microbial cell wall synthesis or other essential cellular processes.[1]

References

- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 5. Sigma Aldrich 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. preprints.org [preprints.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. researchgate.net [researchgate.net]

- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Similarly, the thiophene moiety is a crucial component in numerous therapeutic agents, contributing to enhanced potency and favorable pharmacokinetic profiles.[6] The conjugation of these two heterocyclic systems in the form of 5-Thiophen-2-yl-isoxazole derivatives has yielded promising compounds, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the known biological activities of compounds structurally related to 5-Thiophen-2-yl-isoxazole-3-carbaldehyde, details relevant experimental protocols, and visualizes key cellular pathways and workflows. While direct biological data for this compound is not extensively available in the reviewed literature, this document extrapolates potential activities and testing methodologies based on closely related analogues.

Anticipated Biological Profile

Based on the activities of structurally similar 5-Thiophen-2-yl-isoxazole derivatives, it is hypothesized that this compound could exhibit cytotoxic effects against various cancer cell lines. The primary mechanism of action for this class of compounds appears to be the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival.[6][7]

Quantitative Data for 5-Thiophen-2-yl-isoxazole Derivatives

The following tables summarize the in vitro cytotoxicity data for several 5-Thiophen-2-yl-isoxazole and 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives against various human cancer cell lines. This data provides a benchmark for the potential efficacy of the core scaffold.

Table 1: Anticancer Activity of 5-(Thiophen-2-yl)isoxazole Derivatives [7]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| TTI-6 | MCF-7 (Breast) | 1.91 |

| TTI-4 | MCF-7 (Breast) | 2.63 |

Table 2: Anticancer Activity of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives [7]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Compound 20b | HepG-2 (Liver) | 4.37 ± 0.7 |

| Compound 20b | A-549 (Lung) | 8.03 ± 0.5 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its analogues.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 2.6 × 10⁴ cells/well and incubated for 72 hours until confluent.[8]

-

Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 1, 10, 50, 100, 500 µg/ml) and incubated for 24 hours.[8]

-

MTS Reagent Addition: After the treatment period, 20 µl of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[8]

-

Incubation and Measurement: The plate is incubated at 37°C for 2 hours. The absorbance is then measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[8]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a specified period (e.g., 24 hours).

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

Derivatives of 5-(Thiophen-2-yl)isoxazole have been shown to exert their anticancer effects by targeting specific molecular pathways.

Estrogen Receptor Alpha (ERα) Inhibition

In breast cancer cells, certain 5-(Thiophen-2-yl)isoxazole derivatives have been identified as inhibitors of Estrogen Receptor Alpha (ERα).[6] ERα is a crucial nuclear hormone receptor that plays a significant role in the progression of some breast cancers.[6] Inhibition of ERα signaling can lead to the induction of apoptosis.[6][9]

References

- 1. ijpca.org [ijpca.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-thiophen-2-yl-isoxazole-3-carbaldehyde and its derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics. The core structure, which combines a thiophene and an isoxazole ring, is a key pharmacophore in various biologically active molecules. This document details the synthetic pathways, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Strategy

The most common and efficient method for synthesizing the 5-thiophen-2-yl-isoxazole core is through a 1,3-dipolar cycloaddition reaction. This is followed by functional group manipulations to introduce the carbaldehyde group at the 3-position of the isoxazole ring.

A plausible and effective synthetic route involves two main steps:

-

1,3-Dipolar Cycloaddition: Formation of the isoxazole ring by reacting a thiophene-derived nitrile oxide with a suitable dipolarophile. A common approach is the in-situ generation of thiophene-2-carbonitrile oxide from thiophene-2-aldoxime, which then reacts with propargyl alcohol to yield (5-thiophen-2-yl-isoxazol-3-yl)methanol.

-

Oxidation: The primary alcohol functional group of the intermediate is then oxidized to the desired carbaldehyde using a mild and selective oxidizing agent.

This two-step process provides a reliable pathway to the target molecule, this compound, which can then be used as a versatile building block for the synthesis of a wide range of derivatives.

Experimental Protocols

Step 1: Synthesis of (5-Thiophen-2-yl-isoxazol-3-yl)methanol

This protocol is adapted from a similar synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and outlines the 1,3-dipolar cycloaddition reaction.

Reaction Scheme:

Thiophene-2-aldoxime + Propargyl alcohol → (5-Thiophen-2-yl-isoxazol-3-yl)methanol

Materials:

-

Thiophene-2-aldoxime

-

Propargyl alcohol

-

Carbon tetrachloride (CCl₄)

-

5% Sodium hypochlorite (NaOCl) solution

-

Magnetic stirrer

-

Reaction flask with a dropping funnel

Procedure:

-

In a 50 mL two-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene-2-aldoxime (e.g., 5 mmol) and propargyl alcohol (e.g., 10 mmol, 2 equivalents) in carbon tetrachloride (10 mL).

-

Slowly add a 5% aqueous solution of sodium hypochlorite (e.g., 15 mL) dropwise to the stirred reaction mixture through the dropping funnel.

-

After the addition is complete, stir the reaction mixture vigorously at 70°C for 48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure (5-thiophen-2-yl-isoxazol-3-yl)methanol.

Step 2: Synthesis of this compound

This protocol describes the oxidation of the intermediate alcohol to the target aldehyde. A variety of mild oxidation methods can be employed; a representative protocol using pyridinium chlorochromate (PCC) is provided below.

Reaction Scheme:

(5-Thiophen-2-yl-isoxazol-3-yl)methanol → this compound

Materials:

-

(5-Thiophen-2-yl-isoxazol-3-yl)methanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Magnetic stirrer

-

Reaction flask

Procedure:

-

In a round-bottom flask, dissolve (5-thiophen-2-yl-isoxazol-3-yl)methanol (e.g., 1 mmol) in anhydrous dichloromethane (20 mL).

-

Add pyridinium chlorochromate (PCC) (e.g., 1.5 mmol, 1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Thiophene-2-aldoxime | C₅H₅NOS | 127.16 | Solid | 136-138 |

| Propargyl alcohol | C₃H₄O | 56.06 | Liquid | -52 |

| (5-Thiophen-2-yl-isoxazol-3-yl)methanol | C₈H₇NO₂S | 181.21 | Solid | Not reported |

| This compound | C₈H₅NO₂S | 179.20 | Solid | Not reported |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~10.1 (s, 1H, -CHO), δ ~7.7-7.2 (m, 3H, thiophene protons), δ ~6.9 (s, 1H, isoxazole proton) |

| ¹³C NMR (CDCl₃) | δ ~185 (C=O, aldehyde), δ ~170, 160 (isoxazole carbons), δ ~130-125 (thiophene carbons), δ ~105 (isoxazole C-4) |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretching, aldehyde), ~1600 (C=N stretching), ~1450, 1380 (ring stretching) |

| Mass Spectrometry | m/z = 179 (M⁺) |

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for this compound.

Caption: Synthetic route to this compound.

Biological Signaling Pathway

Derivatives of 5-thiophen-2-yl-isoxazole have been identified as potent inhibitors of the estrogen receptor alpha (ERα) signaling pathway, which is a key driver in many breast cancers.[1] The diagram below illustrates the mechanism of action.

References

An In-depth Technical Guide on the Mechanism of Action of 5-Thiophen-2-yl-isoxazole Derivatives

Disclaimer: This document provides a detailed overview of the mechanism of action for derivatives of 5-Thiophen-2-yl-isoxazole. As of the current date, specific research on the mechanism of action of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde is not publicly available. The information presented herein is based on studies of structurally related compounds and is intended to provide insights into the potential biological activities of this class of molecules for researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] The fusion of a thiophene ring at the 5-position of the isoxazole core creates a class of compounds with significant therapeutic potential. While the specific biological activity of this compound is yet to be fully elucidated, research into its derivatives has revealed promising anti-cancer and enzyme-inhibitory activities. This guide will focus on the established mechanisms of action for these closely related analogues.

Anti-Breast Cancer Activity of 5-Thiophen-2-yl-isoxazole Derivatives

A significant body of research has focused on the development of 5-Thiophen-2-yl-isoxazole derivatives as potent agents against breast cancer. These studies have identified Estrogen Receptor Alpha (ERα) as a key molecular target.

Mechanism of Action: ERα Inhibition

A series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles have been synthesized and evaluated for their anti-cancer properties.[3] The lead compound from this series, TTI-6, demonstrated superior activity against the MCF-7 human breast cancer cell line.[3] The proposed mechanism of action involves the inhibition of ERα, a crucial nuclear hormone receptor that plays a pivotal role in the progression of several human cancers.[3] In silico molecular docking and induced-fit analysis have supported the direct interaction of these compounds with ERα.[3] Further experimental evidence suggests that the anti-proliferative effects are mediated through the induction of apoptosis.[3]

Quantitative Data: In Vitro Anti-Cancer Activity

The following table summarizes the in vitro anti-cancer activity of key 5-Thiophen-2-yl-isoxazole derivatives against various cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) |

| TTI-4 | MCF-7 | 2.63 |

| TTI-6 | MCF-7 | 1.91 |

| TTI-4 | 4T1 | >50 |

| TTI-6 | 4T1 | >50 |

| TTI-4 | PC-3 | >50 |

| TTI-6 | PC-3 | >50 |

Data sourced from Pattanayak, P., et al. (2023).[3]

Signaling Pathway: ERα Inhibition and Apoptosis Induction

The binding of 5-Thiophen-2-yl-isoxazole derivatives to ERα is hypothesized to disrupt its normal function, leading to the downstream induction of apoptosis.

Caption: Proposed mechanism of ERα inhibition by 5-Thiophen-2-yl-isoxazole derivatives leading to apoptosis.

Experimental Protocols

Synthesis of 5-(Thiophen-2-yl)-4-(trifluoromethyl)-3-(aryl)isoxazoles (General Procedure)

A metal-free, cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination strategy was utilized for the synthesis of the target compounds.[3] The key steps involve the reaction of α,β-unsaturated ketones with CF3SO2Na and tBuONO.[3]

In Vitro Anti-Cancer Screening

The anti-cancer activities of the synthesized molecules were evaluated against MCF-7, 4T1, and PC-3 cancer cell lines using a standard MTT assay.[3]

Apoptosis Induction, Cell Cycle Analysis, and Nuclear Staining

Further mechanistic studies with the lead compound, TTI-6, involved apoptosis induction assays, cell cycle analysis, and nuclear staining to confirm an apoptotic cell death mechanism.[3]

Experimental Workflow: In Vitro Anti-Cancer Evaluation

Caption: A representative workflow for the synthesis and in vitro evaluation of 5-Thiophen-2-yl-isoxazole derivatives.

Enzyme Inhibition: Xanthine Oxidase

Derivatives of 5-substituted isoxazole-3-carboxylic acids have also been investigated as inhibitors of xanthine oxidase (XO), a key enzyme in the purine catabolism pathway responsible for the production of uric acid.[4]

Mechanism of Action: Xanthine Oxidase Inhibition

A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as potential XO inhibitors.[4] The most potent compound in this series exhibited a mixed-type inhibition of XO.[4] Molecular docking studies suggest that these compounds can bind to the active site of XO, with the isoxazole ring oxygen forming hydrogen bonds with key amino acid residues such as Ser876 and Thr1010.[4]

Quantitative Data: Xanthine Oxidase Inhibition

| Compound | Target | IC50 (µM) |

| 6c | Xanthine Oxidase | 0.13 |

| Allopurinol | Xanthine Oxidase | 2.93 |

Data sourced from Li, J., et al. (2024).[4]

Conclusion

While the specific mechanism of action for this compound remains to be determined, the research on its derivatives provides a strong foundation for future investigations. The 5-Thiophen-2-yl-isoxazole scaffold has demonstrated significant potential as a platform for the development of targeted therapies, particularly in the areas of oncology and inflammatory diseases. The inhibition of key proteins such as ERα and xanthine oxidase highlights the diverse biological activities that can be achieved through modification of this versatile heterocyclic core. Further studies are warranted to explore the full therapeutic potential of this class of compounds.

References

- 1. ijpca.org [ijpca.org]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Thiophen-2-yl-isoxazole-3-carbaldehyde: A Versatile Heterocyclic Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a valuable heterocyclic building block in organic synthesis, offering a unique combination of a thiophene ring, an isoxazole core, and a reactive aldehyde functionality. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications in the development of novel bioactive molecules and functional materials. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in the laboratory.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The isoxazole moiety, in particular, is a privileged scaffold found in numerous biologically active compounds. When combined with a thiophene ring, another important pharmacophore, the resulting 5-thiophen-2-yl-isoxazole core presents a unique chemical space for exploration. The presence of a carbaldehyde group at the 3-position of the isoxazole ring provides a versatile handle for a wide range of chemical transformations, making this compound a highly attractive starting material for the synthesis of more complex molecular architectures.

Physicochemical and Spectroscopic Data

While detailed experimental spectroscopic data for this compound is not extensively reported in the literature, its basic properties can be summarized from supplier information and predicted data.

| Property | Value |

| Molecular Formula | C₈H₅NO₂S |

| Molecular Weight | 179.20 g/mol |

| Appearance | Solid |

| InChI | 1S/C8H5NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-5H |

| SMILES | O=Cc1cc(on1)-c2cccs2 |

Predicted Spectroscopic Data:

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Assignment |

| 10.1 (s, 1H) | Singlet | -CHO | |

| 7.7 (d, 1H) | Doublet | Thiophene-H | |

| 7.5 (d, 1H) | Doublet | Thiophene-H | |

| 7.2 (t, 1H) | Triplet | Thiophene-H | |

| 6.9 (s, 1H) | Singlet | Isoxazole-H4 |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) | Assignment |

| 184.0 | C=O (aldehyde) | |

| 169.0 | C5 (isoxazole) | |

| 161.0 | C3 (isoxazole) | |

| 130.0-127.0 | Thiophene CHs | |

| 128.0 | Thiophene C-ipso | |

| 105.0 | C4 (isoxazole) |

Synthesis of this compound

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Proposed Experimental Protocol

Step 1: Synthesis of Thiophene-2-aldoxime

To a solution of thiophene-2-carbaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added. The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford thiophene-2-aldoxime, which can be used in the next step without further purification.

Step 2: Synthesis of Thiophene-2-hydroximoyl chloride

Thiophene-2-aldoxime (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS) (1.05 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the hydroximoyl chloride can be monitored by TLC.

Step 3: [3+2] Cycloaddition to form (5-(Thiophen-2-yl)isoxazol-3-yl)methanol

To the solution of thiophene-2-hydroximoyl chloride, propargyl alcohol (1.2 eq) is added, followed by the slow addition of triethylamine (1.5 eq) at 0 °C. The reaction mixture is then stirred at room temperature overnight. The mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield (5-(thiophen-2-yl)isoxazol-3-yl)methanol.

Step 4: Oxidation to this compound

To a solution of (5-(thiophen-2-yl)isoxazol-3-yl)methanol (1.0 eq) in dichloromethane, an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography to afford this compound.

Applications in Organic Synthesis: The Knoevenagel Condensation

The aldehyde functionality of this compound makes it an excellent substrate for the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. This reaction involves the condensation of the aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.

Caption: General workflow for the Knoevenagel condensation.

General Experimental Protocol for Knoevenagel Condensation

A mixture of this compound (1.0 eq), the active methylene compound (1.1 eq), and a catalytic amount of a base (e.g., piperidine, 0.1 eq) in a suitable solvent (e.g., ethanol, toluene) is heated to reflux for a period of 2-8 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from an appropriate solvent to yield the pure product.

Expected Products and Quantitative Data

The Knoevenagel condensation of this compound with various active methylene compounds is expected to proceed in good to excellent yields, based on analogous reactions with other heterocyclic aldehydes.

| Active Methylene Compound | Product Structure | Expected Yield (%) |

| Malononitrile | 2-((5-(thiophen-2-yl)isoxazol-3-yl)methylene)malononitrile | 85-95 |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-(thiophen-2-yl)isoxazol-3-yl)acrylate | 80-90 |

| Diethyl malonate | Diethyl 2-((5-(thiophen-2-yl)isoxazol-3-yl)methylene)malonate | 75-85 |

| Meldrum's acid | 5-((5-(thiophen-2-yl)isoxazol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 90-98 |

Other Potential Synthetic Applications

Beyond the Knoevenagel condensation, the aldehyde group of this compound can participate in a variety of other important organic transformations, further highlighting its utility as a versatile building block.

-

Wittig Reaction: Reaction with phosphorus ylides can be employed to synthesize various vinyl-substituted 5-thiophen-2-yl-isoxazoles. This provides a route to extend the carbon chain and introduce double bonds with stereochemical control.

-

Reductive Amination: The aldehyde can be converted into a range of secondary and tertiary amines through reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). This is a powerful method for introducing nitrogen-containing functional groups.

-

Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the aldehyde will generate secondary alcohols, providing a means to introduce a variety of alkyl, aryl, and vinyl substituents.

-

Henry Reaction: Condensation with nitroalkanes in the presence of a base affords β-nitro alcohols, which are valuable intermediates for the synthesis of amino alcohols and other functionalized molecules.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in drug discovery and materials science. The thiophene and isoxazole rings are known to interact with various biological targets, and the diverse functionalities that can be introduced via the aldehyde group allow for the fine-tuning of physicochemical and biological properties.

Potential Therapeutic Targets of 5-Thiophen-2-yl-isoxazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 5-Thiophen-2-yl-isoxazole compounds. This class of heterocyclic molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document summarizes key quantitative data, details experimental protocols for the investigation of these compounds, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Core Therapeutic Targets and Quantitative Data

The primary therapeutic areas identified for 5-Thiophen-2-yl-isoxazole derivatives are oncology, inflammation, and neuro-regeneration. The quantitative data for their activity against key targets are summarized below.

Anticancer Activity: Estrogen Receptor Alpha (ERα) Inhibition

A significant body of research has focused on the anticancer properties of 5-Thiophen-2-yl-isoxazole compounds, particularly their ability to inhibit Estrogen Receptor Alpha (ERα), a key driver in the progression of certain types of breast cancer.[1] The half-maximal inhibitory concentration (IC50) values of representative compounds against the MCF-7 human breast cancer cell line, which is ERα-positive, are presented in Table 1.

Table 1: Anticancer Activity of 5-Thiophen-2-yl-isoxazole Derivatives against MCF-7 Breast Cancer Cells

| Compound ID | Structure | IC50 (µM) |

| TTI-6 | 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole | 1.91[1] |

| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63[1] |

Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition

Certain isoxazole derivatives have demonstrated potent inhibitory effects on 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This suggests their potential in treating inflammatory conditions such as asthma.[2] Table 2 summarizes the 5-LOX inhibitory activity of selected isoxazole compounds.

Table 2: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Isoxazole Derivatives

| Compound ID | IC50 (µM) |

| C3 | 8.47[2] |

| C5 | 10.48[2] |

| C6 | 3.67[2] |

| C1 | 74.09[2] |

| C2 | 47.59[2] |

| C4 | 103.59[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of 5-Thiophen-2-yl-isoxazole compounds.

Synthesis of 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazoles

Objective: To synthesize 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives.

General Procedure:

A general synthetic route involves a three-step process starting from commercially available vanillin, which is first converted to 3,4-dimethoxybenzaldehyde.[1] This is followed by a Claisen-Schmidt condensation to form a chalcone, (E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.[1] The final step is a metal-free, cascade regio- and stereoselective trifluoromethyloximation and cyclization of the chalcone to yield the desired 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole.[1]

In Vitro Anticancer Assays

MCF-7 human breast cancer cells are cultured in an appropriate medium, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Objective: To determine the ability of the compounds to induce apoptosis in cancer cells.

Protocol:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 5-Thiophen-2-yl-isoxazole compounds for 24-48 hours.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Objective: To assess the effect of the compounds on cell cycle progression.

Protocol:

-

Seed MCF-7 cells and treat with the compounds as described for the apoptosis assay.

-

Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Objective: To visualize nuclear morphology changes indicative of apoptosis.

Protocol:

-

Grow MCF-7 cells on coverslips in a 6-well plate and treat them with the compounds.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS.

-

Stain the cell nuclei with a 300 nM DAPI solution in PBS for 5 minutes in the dark.

-

Wash the cells with PBS to remove excess stain.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the nuclear morphology using a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the inhibitory activity of the compounds against the 5-LOX enzyme.

Protocol:

-

Prepare an assay buffer of 50 mM Tris-HCl (pH 7.4).

-

The reaction mixture should contain the 5-LOX enzyme, the test compound (dissolved in a suitable solvent like DMSO), and the substrate, linoleic acid.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the product, hydroperoxyeicosatetraenoic acid (HPETE), by measuring the increase in absorbance at 234 nm using a spectrophotometer.

-

Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the test compound to that of a control reaction without the inhibitor.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[2]

Neuronal Differentiation Assay

Objective: To evaluate the potential of the compounds to induce neuronal differentiation.

Protocol:

-

Culture SH-SY5Y human neuroblastoma cells in a growth medium.

-

To induce differentiation, switch to a differentiation medium containing a low serum concentration and an inducing agent, such as retinoic acid (RA).[3][4]

-

Treat the cells with various concentrations of the 5-Thiophen-2-yl-isoxazole compounds in the differentiation medium.

-

Monitor the cells for morphological changes indicative of neuronal differentiation, such as neurite outgrowth, over several days.

-

Assess neuronal differentiation by immunofluorescence staining for neuronal markers like β-III-tubulin or MAP2.

Signaling Pathways and Mechanistic Diagrams

The therapeutic effects of 5-Thiophen-2-yl-isoxazole compounds are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflows.

Estrogen Receptor Alpha (ERα) Signaling Pathway in Breast Cancer

5-Lipoxygenase (5-LOX) Inflammatory Pathway

Experimental Workflow for Anticancer Activity Assessment

Conclusion

5-Thiophen-2-yl-isoxazole compounds represent a versatile scaffold with significant potential for the development of novel therapeutics. Their demonstrated activity against key targets in cancer and inflammation, namely ERα and 5-LOX, warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the full therapeutic potential of this promising class of molecules. Future studies should focus on optimizing the structure-activity relationships, evaluating in vivo efficacy and safety profiles, and exploring additional therapeutic targets to broaden the clinical applicability of 5-Thiophen-2-yl-isoxazole derivatives.

References

- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 4. static.igem.org [static.igem.org]

An In-depth Technical Guide to the Discovery and History of Thiophene-Containing Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Thiophene-containing isoxazoles represent a compelling class of heterocyclic compounds that has garnered significant attention in the field of drug discovery. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a privileged scaffold known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a bioisostere of the benzene ring and is a key component in numerous approved drugs, contributing to improved pharmacokinetic and pharmacodynamic profiles.[1] The combination of these two moieties has led to the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of thiophene-containing isoxazoles, with a focus on their potential as anticancer and antimicrobial agents.

Discovery and Early History

While the synthesis of the isoxazole ring was first reported in the late 19th century, pinpointing the exact moment of the first synthesis of a thiophene-containing isoxazole is challenging based on currently available digitized literature. Early research into heterocyclic chemistry during the mid-20th century saw a surge in the exploration of novel molecular frameworks. It is likely that the first thiophene-containing isoxazoles were synthesized during this period as part of broader investigations into the reactivity and derivatization of thiophene and isoxazole precursors.

The primary and most versatile method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Another classical and widely employed method involves the condensation of a β-diketone with hydroxylamine. Given the commercial availability of thiophene-derived aldehydes, ketones, and alkynes, early organic chemists would have had the necessary building blocks to construct the thiophene-isoxazole scaffold.

More recent and well-documented research has focused on the synthesis and biological evaluation of a wide array of thiophene-containing isoxazoles. These studies have been pivotal in establishing the therapeutic potential of this class of compounds, particularly in oncology and infectious diseases.

Synthetic Methodologies and Experimental Protocols

The synthesis of thiophene-containing isoxazoles is most commonly achieved through the reaction of a thiophene-substituted chalcone with hydroxylamine hydrochloride. This method allows for the versatile placement of various substituents on the phenyl ring of the isoxazole.

General Synthesis of 3-(Aryl)-5-(thiophen-2-yl)isoxazoles from Chalcones

The synthesis proceeds in two main steps: the Claisen-Schmidt condensation to form the chalcone intermediate, followed by cyclization with hydroxylamine to form the isoxazole ring.

-

To a solution of 2-acetylthiophene (1.26 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for 4-6 hours, during which a solid precipitate typically forms.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to afford the pure chalcone.

-

A mixture of the synthesized thiophene chalcone (2.46 g, 10 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) in ethanol (30 mL) is prepared.

-

An aqueous solution of potassium hydroxide (40%, 5 mL) is added, and the mixture is refluxed for 8-10 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure 3-(4-methoxyphenyl)-5-(thiophen-2-yl)isoxazole.

Biological Activities and Therapeutic Potential

Thiophene-containing isoxazoles have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of thiophene-containing isoxazoles against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

The following table summarizes the in vitro anticancer activity (IC50 values) of selected thiophene-containing isoxazole derivatives against various human cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [1] |

| TTI-6 | 3-(3,4,5-trimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 1.91 | [1] |

| Compound 3c | 2-(4-chlorobenzylidene)cyclohexane-1,3-dione derivative leading to a fused thiophene-isoxazole structure | A549 (Lung) | 0.29 | [2] |

| Compound 5d | Tetrahydrobenzo[b]thiophen-5-one derivative | A549 (Lung) | 0.68 | [2] |

| Compound 16c | Fused thiophene-isoxazole derivative | A549 (Lung) | 0.42 | [2] |

Several key signaling pathways implicated in cancer progression have been identified as targets for thiophene-containing isoxazoles.

-

Estrogen Receptor Alpha (ERα) Signaling: In breast cancer, particularly in ER-positive subtypes, the estrogen receptor alpha is a critical driver of tumor growth. Certain 5-(thiophen-2-yl)isoxazoles have been shown to target and inhibit ERα, leading to apoptosis in breast cancer cells.[1]

-

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in numerous cancers. Thiophene-containing isoxazoles have been identified as inhibitors of c-Met kinase.[2]

-

Pim-1 Kinase Signaling Pathway: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell cycle progression and apoptosis. Thiophene-containing isoxazoles have shown inhibitory activity against Pim-1 kinase.[2]

The following workflow outlines a typical procedure for assessing the inhibitory activity of a thiophene-containing isoxazole against a target kinase.

Antimicrobial Activity

Thiophene-containing isoxazoles have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of their antimicrobial action is still under investigation but may involve the disruption of essential cellular processes in microorganisms.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiophene-containing isoxazole derivatives against various microbial strains.

| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |

| TPI-1 | 3-phenyl-5-(thiophen-2-yl)isoxazole derivative | E. coli | 6.25 | [3] |

| TPI-1 | 3-phenyl-5-(thiophen-2-yl)isoxazole derivative | C. albicans | 12.50 | [3] |

| TPI-2 | 3-(4-chlorophenyl)-5-(thiophen-2-yl)isoxazole derivative | B. subtilis | 6.25 | [3] |

| TPI-2 | 3-(4-chlorophenyl)-5-(thiophen-2-yl)isoxazole derivative | S. aureus | 6.25 | [3] |

| Compound 5c | Chloro-substituted thienyl-isoxazoline | S. aureus | 6.25 | [3] |

| Compound 5j | Chloro-substituted thienyl-isoxazoline | C. albicans | 6.25 | [3] |

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: The thiophene-containing isoxazole is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of thiophene-containing isoxazoles. Key structural features that influence their biological activity have been identified:

-

Substitution on the Phenyl Ring of the Isoxazole: The nature and position of substituents on the phenyl ring attached to the isoxazole core significantly impact activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups, at the para-position of the phenyl ring often enhance anticancer activity.[4] The presence of multiple methoxy groups on the phenyl ring has also been shown to increase potency.[1]

-

Position of the Thiophene Ring: The placement of the thiophene ring at the 5-position of the isoxazole has been found to be favorable for anticancer activity against certain cell lines.[1]

-

Substituents on the Thiophene Ring: Modifications to the thiophene ring itself can also modulate activity. For instance, the introduction of a chloro group on the thiophene ring has been associated with improved antimicrobial effects.[3]

Conclusion and Future Perspectives

Thiophene-containing isoxazoles represent a versatile and promising scaffold in drug discovery. Their synthetic accessibility and the tunable nature of their structure allow for the systematic exploration of chemical space to identify potent and selective modulators of various biological targets. The demonstrated efficacy of these compounds as anticancer and antimicrobial agents warrants further investigation. Future research should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this fascinating class of heterocyclic compounds holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Thiophen-2-yl-isoxazole-3-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a heterocyclic building block with significant potential in medicinal chemistry. The isoxazole ring is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The incorporation of a thiophene moiety can further enhance the therapeutic properties of the isoxazole scaffold. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutic agents. The primary focus will be on its application as a precursor for anti-cancer agents targeting the Estrogen Receptor Alpha (ERα), with additional protocols for evaluating its potential as an anti-inflammatory and antimicrobial agent.

Anti-Cancer Applications: Targeting Estrogen Receptor Alpha (ERα)

Derivatives of 5-Thiophen-2-yl-isoxazole have shown promise as potent anti-breast cancer agents. These compounds can be designed to inhibit the Estrogen Receptor Alpha (ERα), a key driver in the progression of the majority of breast cancers.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of ERα in breast cancer cells and the proposed point of intervention for this compound derivatives.

References

Application Notes: 5-Thiophen-2-yl-isoxazole-3-carbaldehyde in the Synthesis of Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde as a scaffold for developing novel antibacterial agents. The presence of both the thiophene and isoxazole moieties suggests significant potential for biological activity, as both heterocycles are known pharmacophores in numerous antimicrobial drugs.[1][2] The aldehyde functional group serves as a versatile handle for the synthesis of various derivatives, including chalcones and Schiff bases, which are classes of compounds frequently associated with antibacterial properties.

Introduction

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. The isoxazole ring is a key component in several clinically used antibiotics, and thiophene-containing compounds have also demonstrated a broad spectrum of antimicrobial activities. The combination of these two privileged scaffolds in this compound makes it an attractive starting material for the synthesis of new drug candidates. This document outlines synthetic protocols for the derivatization of this aldehyde and the subsequent evaluation of the antibacterial activity of the resulting compounds.

Synthesis of Antibacterial Agents

The aldehyde functionality of this compound allows for straightforward synthetic modifications to produce a diverse library of compounds. Two primary and effective synthetic routes are the Claisen-Schmidt condensation to form chalcones and condensation with primary amines to yield Schiff bases.

Synthesis of Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base or acid catalyst. These α,β-unsaturated ketones are known intermediates for the synthesis of various heterocyclic compounds and have shown a wide range of pharmacological activities, including antibacterial effects.[3][4]

General Synthetic Pathway for Chalcones

Caption: Synthetic route to Thiophene-Isoxazole Chalcones.

Experimental Protocol: Synthesis of a Representative Thiophene-Isoxazole Chalcone

This protocol is adapted from a general procedure for the synthesis of thiophene-derived chalcones.[5]

-